Hiv (GP120) fragment (308-331)
CAS No.: 115416-08-5
Cat. No.: VC20802955
Molecular Formula: C114H199N41O31
Molecular Weight: 2640.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115416-08-5 |
---|---|
Molecular Formula | C114H199N41O31 |
Molecular Weight | 2640.1 g/mol |
IUPAC Name | 2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Standard InChI Key | HXEZUJKCGLFCJM-AULMXMCFSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Introduction
Molecular Characteristics and Identification
Chemical Identity and Structure
HIV (gp120) Fragment (308-331) is uniquely identified by the Chemical Abstracts Service (CAS) registry number 115416-08-5. The peptide has a molecular formula of C₁₁₄H₁₉₉N₄₁O₃₁ and a molecular weight of approximately 2640.11 daltons . The complete amino acid sequence of this fragment is:
Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly
Also known by its single-letter amino acid code representation, this 24-residue peptide forms part of the third hypervariable region (V3) of the gp120 glycoprotein . The fragment is typically synthesized as a lyophilized powder with high purity (>95%) for research purposes .
Physical Properties and Specifications
The physical characteristics of commercially available HIV (gp120) Fragment (308-331) are summarized in Table 1:
Property | Specification |
---|---|
Form/Appearance | Lyophilized powder |
Purity | > 95% |
Molecular Weight | 2640.11 Da |
Formula | C₁₁₄H₁₉₉N₄₁O₃₁ |
Source | Synthetic |
Storage Conditions | Shipped at 4°C, store at -20°C for one year |
Solubility | Water-soluble |
Table 1: Physical properties and specifications of HIV (gp120) Fragment (308-331)
Biological Significance in HIV Infection
Role in Viral Entry Mechanism
The gp120 glycoprotein plays a central role in HIV's infection mechanism. HIV entry into host cells is initiated by a sequential interaction process whereby the viral exterior envelope glycoprotein, gp120, first binds to the CD4 glycoprotein on the target cell surface, followed by engagement with a chemokine receptor . These interactions ultimately trigger fusion between the viral and cellular membranes, enabling the virus to enter the host cell .
Structural Context within gp120
The gp120 glycoprotein contains both conserved and variable regions, with extensive glycosylation throughout the protein . X-ray crystallography studies at 2.5 Å resolution have revealed that the gp120 core forms a complex with the N-terminal two domains of human CD4 and can also interact with neutralizing antibodies . The structure shows a cavity-laden CD4-gp120 interface and provides evidence for conformational changes upon CD4 binding .
Immunological Properties and Significance
Principal Neutralizing Determinant
The HIV (gp120) Fragment (308-331) is referred to as the principal neutralizing determinant (PND) because it represents a primary target for neutralizing antibodies against HIV . Research has demonstrated that this fragment is highly immunogenic in HIV-positive subjects as well as in experimentally immunized primates and rodents subjected to various anti-HIV immunization regimens .
Antibody Response Characteristics
Interestingly, there appears to be a hierarchy of reactivity among various PNDs, with the synthetic peptide corresponding to the MN isolate being generally the most prominently recognized by antibodies of human, non-human primate, and rodent origins . This suggests that certain structural features of this particular variant make it especially immunogenic.
Researchers have proposed that two key factors contribute to the broad immunoreactivity of this neutralization-related motif: (1) the high positive charge density of the most frequently recognized PNDs, and (2) the high antigenicity value of some of their residues . These characteristics may explain why antibodies can recognize multiple sequence-divergent isolates despite variations in the specific amino acid sequence of the fragment.
Quantity | Approximate Price (€) |
---|---|
250μg | 333.00 |
500μg | 478.00 |
1mg | 793.00 |
2mg | 1,259.00 |
5mg | 2,650.00 |
Table 2: Commercial packaging and pricing of HIV (gp120) Fragment (308-331)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume